Dibutoxymethanol

Description

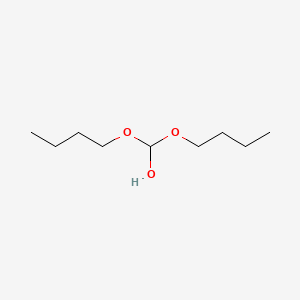

Structure

3D Structure

Properties

IUPAC Name |

dibutoxymethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-3-5-7-11-9(10)12-8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQDMYMQYMSZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(O)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202930 | |

| Record name | Dibutoxymethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54518-04-6 | |

| Record name | Dibutoxymethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054518046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutoxymethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conversion to a Reactive Intermediate:a Key Methodology Involves Converting Dibutoxymethanol into a More Reactive Species. for Example, It is Used As a Reactant in the Preparation of Butoxymethyltriphenylphosphonium Iodide.lookchem.comthis Transformation Functionalizes the Core of the Molecule, Converting It into a Wittig Type Reagent.

Table 3: Synthetic Pathway for a Functionalized Dibutoxymethanol Derivative

| Step | Reactants | Reagents | Product | Purpose of Functionalization |

| 1 | This compound, Acetyl Iodide | - | Butoxymethyl Iodide | Creation of a reactive electrophile |

| 2 | Butoxymethyl Iodide, Triphenylphosphine | - | Butoxymethyltriphenylphosphonium Iodide | Formation of a Wittig reagent for carbon homologation lookchem.com |

This pathway demonstrates a method for functionalizing the central CH2O- unit, transforming the relatively inert acetal (B89532) into a valuable reagent for organic synthesis. lookchem.comyoutube.com

Computational and Theoretical Studies of Dibutoxymethanol

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational landscape of molecules like dibutoxymethanol. These studies provide a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly effective for analyzing the conformational preferences of organic molecules such as acetals. nih.govnih.gov The conformational space of this compound is determined by the rotation around its various single bonds, particularly the C-O bonds of the acetal (B89532) functional group.

A systematic conformational search for this compound using DFT would typically involve rotating the butyl groups and evaluating the relative energies of the resulting conformers. The results of such an analysis, while not specifically published for this compound, can be illustrated with a representative data table based on studies of similar dialkoxymethanes. The calculations would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger) to balance accuracy and computational cost.

Table 1: Representative Relative Energies of this compound Conformers Calculated by DFT (Note: This table is illustrative and based on general principles of acetal conformational analysis, as specific data for this compound is not available in the cited literature.)

| Conformer | Dihedral Angles (O-C-O-C) | Relative Energy (kcal/mol) |

| anti-anti | ~180°, ~180° | 3.5 |

| anti-gauche | ~180°, ~60° | 1.0 |

| gauche-gauche | ~60°, ~60° | 0.0 |

| gauche-gauche' | ~60°, ~-60° | 0.2 |

The gauche-gauche conformation is typically found to be the global minimum for acyclic acetals due to the stabilizing influence of the anomeric effect.

Vibrational frequency analysis is a standard computational procedure performed after a geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. gaussian.com The calculation of the second derivatives of the energy with respect to the atomic positions yields a Hessian matrix, which can be diagonalized to obtain the vibrational frequencies and normal modes. nih.gov

For this compound, a DFT frequency calculation would predict the characteristic stretching and bending frequencies. These theoretical spectra are valuable for interpreting experimental IR and Raman spectra. Key vibrational modes for this compound would include:

C-H stretching of the butyl chains and the central methylene (B1212753) group.

C-O-C stretching of the acetal linkage, which is typically strong in the IR spectrum.

CH₂ and CH₃ bending modes (scissoring, rocking, wagging, and twisting).

The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and the limitations of the theoretical level. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (gauche-gauche conformer) (Note: This table presents hypothetical, unscaled frequencies typical for a DFT calculation on a molecule like this compound.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Asymmetric & Symmetric Stretching | 2950-3100 |

| CH₂ Scissoring | 1450-1480 |

| C-O-C Asymmetric Stretching | 1100-1150 |

| C-O-C Symmetric Stretching | 1040-1080 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this can include its formation from butanol and formaldehyde (B43269) or its hydrolysis back to these precursors.

A key aspect of studying reaction mechanisms is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate. cdnsciencepub.com For a reaction such as the acid-catalyzed hydrolysis of this compound, computational methods can locate the geometry of the transition state and calculate its energy. nih.govgla.ac.uk The hydrolysis of acetals typically proceeds through a mechanism involving protonation of one of the oxygen atoms, followed by the loss of an alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate. gla.ac.ukosti.govscispace.comlibretexts.orgpressbooks.pub

The transition state for the rate-determining step (the cleavage of the C-O bond) would feature an elongated C-O bond and a developing positive charge on the central carbon atom. cdnsciencepub.comnih.gov Locating this first-order saddle point on the potential energy surface allows for the calculation of the activation energy, which is a critical parameter for understanding the reaction kinetics.

Table 3: Representative Calculated Energies for the Hydrolysis of this compound (Note: This table is illustrative. The values are representative of what might be expected from a DFT study of acetal hydrolysis.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (Protonated this compound) | Starting material after protonation | 0.0 |

| Transition State 1 (TS1) | C-O bond cleavage | +15.0 |

| Intermediate (Oxocarbenium ion + Butanol) | Key intermediate species | +5.0 |

A potential energy surface (PES) provides a comprehensive map of a reaction, connecting reactants, intermediates, transition states, and products. researchgate.netchegg.com For the formation or hydrolysis of this compound, a calculated PES would illustrate the energy changes as the reaction progresses. nih.govchemrxiv.org The reaction coordinate would trace the path of lowest energy from reactants to products.

For the acid-catalyzed formation of this compound from formaldehyde and butanol, the PES would show the energy profile for two successive additions of butanol. The first addition leads to a hemiacetal intermediate, which is then protonated and loses water to form an oxocarbenium ion. The subsequent attack by a second butanol molecule yields the final acetal product. Each step in this sequence involves its own transition state. researchgate.net Computational studies can map out these intricate pathways, providing a detailed, step-by-step understanding of the reaction mechanism.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. ucsb.edu Computational studies can account for solvation effects through either explicit or implicit models. nih.govresearchgate.net

Explicit solvent models involve including a number of solvent molecules directly in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This method is computationally more efficient and is effective at capturing the bulk electrostatic effects of the solvent. chemrxiv.org

For reactions involving this compound, such as its hydrolysis, the polarity of the solvent would be expected to play a crucial role. Polar solvents can stabilize charged species like the protonated acetal and the oxocarbenium ion intermediate, thereby lowering the activation energies and accelerating the reaction rate. acs.org Computational studies incorporating solvation models are therefore essential for obtaining results that are comparable to experimental observations in solution. pnas.org

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations serve as a "computational microscope" to investigate the behavior of molecules and systems at an atomic level. frontiersin.org For this compound, MD simulations can provide insights into its conformational dynamics, interactions with other molecules (e.g., solvents, reactants), and the energetics of various processes. These simulations model the system's evolution over time by integrating Newton's laws of motion for all atoms, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. elifesciences.org

A typical MD simulation of a this compound system involves several key steps:

System Setup: The initial coordinates of this compound and any other molecules in the system (like water or an organic solvent) are placed in a simulation box. The box size is crucial; for some systems, a surprisingly large solvent box is necessary to accurately capture effects like hydrophobicity. elifesciences.org The system is then solvated and ions may be added to achieve a desired ionic strength. elifesciences.org

Minimization: The system's energy is minimized to remove any unfavorable contacts or geometries in the initial setup. mdpi.com

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to reach a stable state. mdpi.com

Production Run: Once equilibrated, the simulation is run for an extended period to collect data on the system's trajectory, from which various properties can be calculated. mdpi.com

Enhanced sampling methods can be employed to more efficiently explore the conformational space of complex systems during MD simulations. livecomsjournal.org

Table 1: Key Parameters in a Hypothetical MD Simulation of this compound in Water

| Parameter | Value/Description | Rationale |

| Force Field | CHARMM36, AMBER, or similar | Describes the interatomic forces governing the molecular motion. elifesciences.org |

| Water Model | TIP3P | A common and well-validated model for water molecules in simulations. elifesciences.org |

| Simulation Box | Cubic or Rectangular | Defines the boundaries of the simulated system. |

| Boundary Conditions | Periodic | Replicates the central box to simulate a bulk system and avoid edge effects. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for many chemical studies. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, depending on the process being studied. |

This table is illustrative and specific parameters would be chosen based on the research question.

From such simulations, researchers can analyze properties like the radial distribution functions to understand the solvation structure of this compound, intramolecular hydrogen bonding, and conformational preferences, which are critical for understanding its reactivity.

Development of Predictive Models for Reactivity and Selectivity

Predicting the outcome of chemical reactions, including reactivity and selectivity, is a central goal in chemistry. chemrxiv.orgmit.edu Computational models, particularly those leveraging machine learning, are increasingly being used to achieve this. chemrxiv.orgnih.govrsc.org These models aim to establish a relationship between molecular structure and reaction outcomes, moving beyond reliance on chemical intuition alone. friedler.netchemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. nih.gov For analogs of this compound, such as other acetals and hemiacetals, QSAR studies can be developed to predict their reactivity. scispace.comsemanticscholar.org

The core of a QSAR model involves:

Descriptor Generation: Transforming the molecular structure into a set of numerical descriptors. These can include constitutional, topological, geometrical, and quantum-chemical parameters. semanticscholar.orgacs.org For instance, descriptors derived from Density Functional Theory (DFT) can capture the electronic and structural properties that influence reactivity. acs.org

Model Building: Using statistical methods or machine learning algorithms to build a mathematical relationship between the descriptors and the observed activity (e.g., reaction rate, equilibrium constant). nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets. nih.gov

Studies on related compounds like formaldehyde hemiacetals have shown that their formation and stability are influenced by the surrounding chemical environment. nih.govresearchgate.net QSAR models could be developed to predict the equilibrium constants for the formation of various acetals and hemiacetals under different conditions.

Table 2: Example Descriptors for a QSAR Model of Acetal Reactivity

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability, susceptibility to nucleophilic/electrophilic attack. researchgate.net |

| Steric | Molar Volume, Surface Area | The size and shape of the molecule, which can affect accessibility to the reaction center. |

| Topological | Connectivity Indices | Information about the branching and connectivity of the molecular graph. |

| Quantum-Chemical | Partial Atomic Charges | The distribution of electron density within the molecule. |

This table provides examples of descriptor types that could be used in a QSAR study.

Machine learning (ML) is revolutionizing the field of chemical reactivity prediction. rsc.orgresearchgate.net ML models can learn complex, non-linear relationships from large datasets of chemical reactions to predict outcomes for new, unseen reactions. nih.govbath.ac.uk

For this compound and its reactions, ML models can be trained to predict:

Reactivity: Whether a given set of reactants will lead to a product under specific conditions. nih.gov

Selectivity: The major product among several possibilities (e.g., regioselectivity, stereoselectivity). chemrxiv.orgmit.edu

Yield: The amount of product formed. nih.gov

The general workflow for applying ML to predict reactivity involves:

Data Curation: Assembling a high-quality dataset of reactions with known outcomes. The composition and diversity of the training data are crucial for the model's predictive accuracy. mit.eduacs.org

Molecular Representation: Converting molecules into machine-readable formats, such as molecular fingerprints or graph-based representations. chemrxiv.org

Model Training: Using algorithms like random forests, support vector machines, or neural networks to learn the patterns in the data. researchgate.netresearchgate.net Graph neural networks (GNNs) have shown particular promise in learning from molecular structures directly. chemrxiv.orgmit.edu

Prediction and Validation: Using the trained model to make predictions on new reactions and validating its performance. nih.gov

Table 3: Comparison of Machine Learning Models for Reactivity Prediction

| Model | Strengths | Weaknesses | Typical Application |

| Random Forest | Good with tabular data, robust to overfitting, provides feature importance. researchgate.net | Can be less effective on very high-dimensional data. | Yield and selectivity prediction. mit.edu |

| Support Vector Machine (SVM) | Effective in high-dimensional spaces, memory efficient. nih.gov | Less effective on large, noisy datasets. | Classification tasks (e.g., reactive vs. non-reactive). friedler.net |

| Graph Neural Network (GNN) | Learns directly from molecular graph structure, can capture complex relationships. chemrxiv.orgmit.edu | Requires large datasets, can be a "black box". chemrxiv.org | Site-selectivity and reaction outcome prediction. mit.edu |

This table summarizes some common ML models and their characteristics in the context of chemical reactivity prediction.

The development of these predictive models for this compound and its analogs can significantly accelerate the discovery and optimization of chemical processes by allowing for in silico screening of reaction conditions and substrates. nih.govacs.org

Analytical Research Methods for Dibutoxymethanol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic compounds like dibutoxymethanol. It allows for the separation of the analyte from complex mixtures, which is a critical step before identification and quantification.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not extensively documented in publicly available literature, methods for similar compounds, such as formaldehyde (B43269) acetals and dialkoxymethanes, provide a strong basis for its analysis. mdpi.comnih.gov The development of a robust GC method for this compound would involve the careful selection and optimization of several key parameters.

The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a (6%-cyanopropylphenyl)-(94%-dimethylpolysiloxane) phase, could be suitable for resolving this compound from other components in a sample matrix. mdpi.com The column dimensions, including length, internal diameter, and film thickness, also play a significant role in the separation efficiency. researchgate.net

Temperature programming of the GC oven is essential for the effective elution of analytes. A typical program would start at a lower temperature to allow for the separation of more volatile compounds and then ramp up to a higher temperature to elute less volatile components like this compound. mdpi.com The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. researchgate.net

The selection of a suitable detector is also crucial. A Flame Ionization Detector (FID) is a common choice for organic compounds and would likely provide good sensitivity for this compound. mdpi.com For more definitive identification, a mass spectrometer (MS) is preferred. mdpi.com

Table 1: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | |

| Stationary Phase | 6% Cyanopropylphenyl-94% Dimethylpolysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 1.4 µm |

| Temperatures | |

| Injector | 250 °C |

| Detector (FID) | 300 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection | |

| Mode | Splitless |

| Volume | 1 µL |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of organic compounds, including those that are not volatile enough for GC or are thermally labile. The analysis of acetals by HPLC can be challenging due to their potential hydrolysis on acidic silica-based columns. coresta.org Therefore, method development for this compound would need to address this stability issue.

A common approach to prevent on-column hydrolysis is to add a small amount of a basic modifier, such as ammonia (B1221849) or triethylamine, to the mobile phase. coresta.org Reversed-phase HPLC, using a C8 or C18 column, is a likely choice for the separation of this compound. coresta.org

The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, would need to be optimized to achieve the desired retention and separation. coresta.orgnih.gov Gradient elution, where the mobile phase composition is changed during the run, might be necessary for complex samples.

Detection in HPLC can be achieved using a variety of detectors. A UV detector could be used if this compound possesses a suitable chromophore. coresta.org However, for compounds lacking a strong UV absorbance, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be employed. rsc.org For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer is the preferred approach. tandfonline.com

Table 2: Postulated HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | |

| Stationary Phase | C18 |

| Length | 150 mm |

| Internal Diameter | 4.6 mm |

| Particle Size | 5 µm |

| Mobile Phase | |

| A | Water with 5 mM Ammonium Hydroxide |

| B | Acetonitrile with 5 mM Ammonium Hydroxide |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of analytes.

GC-MS: In GC-MS, as the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. mdpi.com For formaldehyde acetals, GC-MS analysis often involves derivatization to improve their chromatographic properties and to produce characteristic mass spectra. mdpi.comscielo.br

LC-MS: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. tandfonline.com This technique is particularly useful for non-volatile or thermally unstable compounds. tandfonline.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for a wide range of compounds. tandfonline.com The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) make it the gold standard for trace-level quantification in complex matrices. sigmaaldrich.com

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. For a novel or uncharacterized substance like this compound, a combination of spectroscopic methods would be required to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide crucial information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum of a dialkoxymethane, the chemical shift of the methylene (B1212753) protons of the central CH₂ group is a characteristic feature. tandfonline.com For this compound, this would likely appear as a singlet. The protons of the two butoxy groups would also give rise to distinct signals, with chemical shifts and splitting patterns corresponding to the -OCH₂-, -CH₂-, -CH₂-, and -CH₃ groups.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The chemical shift of the central acetal (B89532) carbon is particularly diagnostic. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| O-C H₂-O | ~4.8 | ~95 |

| O-C H₂-CH₂-CH₂-CH₃ | ~3.5 | ~68 |

| O-CH₂-C H₂-CH₂-CH₃ | ~1.6 | ~32 |

| O-CH₂-CH₂-C H₂-CH₃ | ~1.4 | ~19 |

| O-CH₂-CH₂-CH₂-C H₃ | ~0.9 | ~14 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for confirming the structure of this compound. A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the butyl chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive assignments for both the ¹H and ¹³C spectra. scispace.com

Solid-State NMR: Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. rsc.orgpreprints.org While solution NMR provides information on the average structure in a solvent, ssNMR can reveal details about the molecular arrangement in a crystalline or amorphous solid. For a compound like this compound, ssNMR could be used to study its crystalline packing, identify different polymorphs, and investigate molecular motions in the solid phase. rsc.orgpreprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used to obtain high-resolution spectra of solids. preprints.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. ufl.edu

Infrared (IR) Spectroscopy works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. ufl.edu Different functional groups absorb IR radiation at characteristic wavenumbers, providing a "molecular fingerprint." ufl.edu For acetals like this compound, key characteristic IR absorptions include:

C-H stretching: Alkanes typically show C-H stretching vibrations just below 3000 cm⁻¹. athabascau.ca For this compound, the presence of sp³ hybridized carbons in the butyl groups and the central methylene group would result in absorptions in the 2850-2960 cm⁻¹ region.

C-O stretching: The ether linkages (C-O-C) in acetals exhibit strong C-O stretching bands in the region of 1000-1200 cm⁻¹. scirp.org For this compound, one would expect to see prominent peaks in this area, characteristic of the acetal functional group.

Raman Spectroscopy is a complementary technique to IR spectroscopy. rsc.org It measures the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For acetals, Raman spectroscopy can provide valuable information about the carbon backbone and the C-O bonds. acs.org Studies on similar acetals have identified characteristic Raman peaks; for instance, 2,2-dimethoxypropane (B42991) shows a distinct peak at 730 cm⁻¹. researchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive analysis of the functional groups present in this compound, confirming its acetal structure. rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov

In a typical mass spectrometer, a sample is first ionized, and the resulting ions are accelerated and separated based on their m/z ratio. msu.edu The output is a mass spectrum, which plots the relative abundance of ions against their m/z values. nih.gov

For this compound (C₉H₂₀O₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Fragmentation Analysis: The real power of mass spectrometry in structural elucidation lies in the analysis of fragmentation patterns. libretexts.org The molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of acetals is well-documented and typically involves the cleavage of bonds adjacent to the oxygen atoms. libretexts.org

For this compound, some expected fragmentation pathways include:

Loss of an alkoxy group (-OC₄H₉): This would result in a significant fragment ion.

Loss of a butyl group (-C₄H₉): Cleavage of the C-C bond can also occur.

Cleavage of the C-O bond: This can lead to the formation of various smaller ions.

The analysis of these fragments helps to piece together the structure of the original molecule. The fragmentation pattern serves as a unique fingerprint for this compound, allowing for its unambiguous identification. rsc.org

| Expected Ion | Possible Fragment Structure | Significance |

| [M]⁺ | [C₉H₂₀O₂]⁺ | Molecular Ion |

| [M - OC₄H₉]⁺ | [CH₂(OC₄H₉)]⁺ | Loss of a butoxy radical |

| [M - C₄H₉]⁺ | [CH(OC₄H₉)O]⁺ | Loss of a butyl radical |

| [C₄H₉]⁺ | [CH₃CH₂CH₂CH₂]⁺ | Butyl cation |

Validation of Analytical Methods for this compound Research

Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. netpharmalab.es It ensures the reliability, accuracy, and reproducibility of the results obtained. iosrphr.org For research involving this compound, any analytical method used for its quantification or characterization must be properly validated.

The validation of an analytical method typically involves evaluating several key parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH). demarcheiso17025.com These parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. gavinpublishers.com For example, in a gas chromatography (GC) method for this compound, specificity would be demonstrated by showing that the peak for this compound is well-resolved from peaks of impurities or other reaction components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com This is typically demonstrated by analyzing a series of standards of known concentrations and plotting the response versus concentration.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy: The closeness of the test results obtained by the method to the true value. gavinpublishers.com This is often assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) or by spike recovery experiments.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gavinpublishers.com This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. gavinpublishers.com

A comprehensive validation report for an analytical method for this compound would include experimental data and statistical analysis for each of these parameters, providing a high degree of assurance in the quality of the data generated. demarcheiso17025.com

Emerging Analytical Techniques in Acetal Chemistry

The field of analytical chemistry is continuously evolving, with new techniques and advancements offering improved sensitivity, selectivity, and speed. Several emerging techniques are showing promise for the analysis of acetals and related compounds.

Flow Chemistry and In-line Analysis: The use of continuous flow reactors is becoming more prevalent in chemical synthesis, including the formation of acetals. numberanalytics.com This approach allows for precise control over reaction conditions and can be coupled with in-line analytical techniques such as IR or Raman spectroscopy for real-time reaction monitoring and optimization. researchgate.net

Advanced Mass Spectrometry Techniques: Techniques like ambient ionization mass spectrometry (e.g., Direct Analysis in Real Time - DART) allow for the direct analysis of samples with minimal or no sample preparation. This could enable rapid screening of reaction mixtures containing this compound. Multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) is a powerful platform for analyzing complex lipid mixtures, and similar principles could be adapted for the detailed characterization of acetal-containing mixtures. nih.gov

Hyphenated Techniques: The coupling of different analytical instruments, known as hyphenation, continues to be a major trend. Techniques like GC-MS/MS and LC-NMR provide a wealth of structural and quantitative information from complex samples. iosrphr.org These powerful tools can be applied to challenging analytical problems in acetal chemistry, such as the analysis of trace impurities or the characterization of complex reaction byproducts.

Novel Spectroscopic Methods: The development of new spectroscopic methods, such as those utilizing advanced light sources or detectors, may offer new ways to probe the structure and dynamics of acetals. For example, advancements in terahertz (far-infrared) spectroscopy could provide new insights into the low-frequency vibrations of molecules like this compound.

These emerging techniques hold the potential to further enhance our understanding of this compound and other acetals, facilitating more efficient synthesis, better quality control, and the discovery of new applications.

Environmental Fate and Transformation Studies of Dibutoxymethanol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis.

Photochemical Transformation Mechanisms

Photochemical transformation, or photolysis, is the degradation of a chemical by light energy. While no specific studies on the photolysis of Dibutoxymethanol were found, it is known that organic compounds can undergo photo-oxidation in the atmosphere, primarily mediated by hydroxyl radicals. nih.gov For a compound like this compound, if it were to volatilize into the atmosphere, it would likely be subject to this degradation pathway. The rate of photolysis can be influenced by the presence of catalysts in the environment. nih.gov

Hydrolytic Degradation in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. As an acetal (B89532), this compound would be expected to undergo hydrolysis, particularly under acidic conditions, to yield formaldehyde (B43269) and butanol. The general reaction is as follows:

CH₂(O(CH₂)₃CH₃)₂ + H₂O → CH₂O + 2 HO(CH₂)₃CH₃

The rate of this reaction in aquatic environments would be dependent on factors such as pH, temperature, and the presence of catalysts. nih.gov Generally, the hydrolysis of acetals is acid-catalyzed. Under neutral or alkaline conditions, the rate of hydrolysis would likely be significantly slower. nih.gov

Biotic Transformation and Biodegradation Studies

Biotic degradation involves the breakdown of a chemical by living organisms, primarily microorganisms.

Microbial Degradation Pathways and Metabolites

There is no specific information available on the microbial degradation of this compound. However, it is plausible that microorganisms could utilize it as a carbon source. nih.gov The initial step would likely be the enzymatic hydrolysis of the ether bonds, similar to the abiotic pathway, to produce formaldehyde and butanol. Both of these metabolites are readily biodegradable by a wide range of microorganisms.

For example, studies on the biodegradation of the structurally related compound dibutyl phthalate (B1215562) (DBP) show that it is hydrolyzed to monobutyl phthalate (MBP) and butanol. nih.gov Butanol can then be further metabolized. nih.gov It is reasonable to assume a similar initial breakdown for this compound. The subsequent degradation of formaldehyde and butanol would proceed through well-established metabolic pathways, ultimately leading to carbon dioxide and water under aerobic conditions. researchgate.net

Enzymatic Biotransformation Processes

The key enzymes involved in the initial biotransformation of this compound would likely be hydrolases, specifically etherases, that cleave the ether linkages. While no enzymes specific to this compound have been identified, various microbial enzymes are known to catalyze the cleavage of ether bonds in other environmental contaminants. nih.gov Following the initial hydrolysis, alcohol dehydrogenases and aldehyde dehydrogenases would be involved in the further oxidation of butanol and formaldehyde, respectively. mdpi.com

Transport and Distribution Modeling in Environmental Compartments

Without empirical data on its physicochemical properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), any modeling of this compound's transport and distribution is purely speculative.

However, based on its structure, one could infer some general tendencies. The two butyl groups would confer some degree of hydrophobicity, suggesting a potential for sorption to organic matter in soil and sediment. Its moderate molecular weight might suggest some potential for bioaccumulation, although this would be counteracted by rapid metabolism if it is indeed readily biodegradable. nih.gov

Environmental fate models like EPANET are used to simulate the behavior of contaminants in water distribution systems, considering factors like flow characteristics and reaction kinetics. mdpi.com To apply such a model to this compound, fundamental data on its degradation rates and partitioning behavior would first need to be determined experimentally. mdpi.commdpi.com Multimedia environmental fate models can predict the partitioning of a chemical between air, water, and soil. nih.gov For a hypothetical scenario, if released into the environment, a portion would be expected to be found in water and another in soil. nih.gov

The table below presents a hypothetical summary of the expected environmental fate of this compound based on general chemical principles, as no specific experimental data is available.

| Environmental Compartment | Potential Transport and Transformation Processes | Anticipated Products/Outcome |

| Atmosphere | Photochemical oxidation by hydroxyl radicals. | Carbon dioxide, water, and smaller oxygenated fragments. |

| Water | Hydrolysis (especially under acidic conditions), microbial degradation. | Formaldehyde, Butanol, and their subsequent degradation products. |

| Soil/Sediment | Sorption to organic matter, microbial degradation (aerobic and anaerobic). | Formaldehyde, Butanol, and their subsequent degradation products; potential for binding to soil particles. |

Applications of Dibutoxymethanol in Chemical Synthesis and Industry

Catalytic Applications and Reaction Enhancers

Without any research findings or documented applications, creating data tables or discussing detailed findings is not feasible.

Therefore, we must conclude that based on a thorough search of available resources, there is no information to support the creation of the requested article on Dibutoxymethanol.

Dibutoxymethanol Derivatives and Analogs

Synthesis of Novel Dibutoxymethanol Analogs

The synthesis of this compound analogs typically follows the fundamental principles of acetal (B89532) formation. The primary method involves the acid-catalyzed reaction of an aldehyde, in this case formaldehyde (B43269), with a selected alcohol. By substituting n-butanol with other alcohols, a diverse range of symmetrical and asymmetrical acetal analogs can be produced. The reaction is reversible and generally requires the removal of water to drive the equilibrium towards the acetal product. pearson.commasterorganicchemistry.com

Novel analogs can be created by employing alcohols with different chain lengths, branching, or containing other functional groups (provided they are protected or non-reactive under acidic conditions). For instance, using a diol as the alcohol source can lead to the formation of cyclic acetals. pearson.com

Table 1: Examples of this compound Analogs from Different Alcohols

| Alcohol Reactant | Resulting Acetal Analog |

| Ethanol | Diethoxymethane |

| Propan-1-ol | Dipropoxymethane |

| Isopropanol | Diisopropoxymethane |

| Ethane-1,2-diol | 1,3-Dioxolane (a cyclic acetal) |

| But-3-en-1-ol | Bis(but-3-en-1-yloxy)methane |

Recent research has also demonstrated that acetal compounds can be synthesized from the four-electron reduction of CO2. rsc.org While not a direct synthesis of this compound itself, these methods open up new sustainable pathways to formaldehyde and related acetals, which could be adapted for creating novel analogs. rsc.org

Structure-Reactivity Relationships of Related Acetal Compounds

The reactivity of acetals is intrinsically linked to their molecular structure, a concept extensively studied in organic chemistry. acs.org Key relationships have been established between structural features, such as bond lengths and substituent effects, and the compound's reactivity, particularly during hydrolysis.

Stereoelectronic Effects: The reactivity of acetals is significantly governed by stereoelectronic effects. This involves the interaction between the lone pair electrons on one of the ether oxygens and the antibonding (σ*) orbital of the adjacent carbon-oxygen bond. rsc.org This interaction can weaken and lengthen the C-O bond, making it more susceptible to cleavage during reactions like acid-catalyzed hydrolysis. The orientation of these orbitals plays a crucial role in determining the rate and stereochemical outcome of the reaction. rsc.orgresearchgate.net

Influence of Substituents: Research on 2-phenoxytetrahydropyran (B1583302) derivatives, which are cyclic acetals, has shown a direct, linear relationship between the electronic properties of a substituent on the leaving group and the acetal's reactivity. rsc.org A more electron-withdrawing substituent lowers the energy level of the σ* orbital, enhancing the stereoelectronic interaction, lengthening the exocyclic C-O bond, and increasing the rate of hydrolysis. rsc.org This relationship demonstrates that the stability of the leaving group, as indicated by its pKa, directly correlates with the free energy of activation for C-O bond cleavage. rsc.org

Table 2: Relationship Between Leaving Group pKa and Acetal C-O Bond Lengths This table is based on the principles described for related acetal compounds in scientific literature. rsc.org

| Leaving Group (ArOH) | pKa of Leaving Group | Relative Length of Exocyclic C-O Bond | Relative Rate of Hydrolysis |

| p-Nitrophenoxy | 7.15 | Longer | Faster |

| Phenoxy | 9.95 | Intermediate | Intermediate |

| Methoxy (from Methanol) | ~15.5 | Shorter | Slower |

As shown, a lower pKa of the corresponding alcohol/phenol leaving group correlates with a longer, more labile C-O bond and a faster hydrolysis rate. rsc.org

Methodologies for Functionalization of this compound Skeleton

Functionalization of the this compound skeleton involves introducing new chemical moieties to alter its properties and create useful synthetic intermediates. This can be achieved by modifying the starting materials or by direct reaction on the this compound molecule.

Future Research Directions for Dibutoxymethanol

Development of Green Synthesis Methodologies

The traditional synthesis of acetals often involves strong acid catalysts and conditions that can be environmentally detrimental. ijsdr.orgpsu.edu Future research must prioritize the development of green, sustainable methods for synthesizing dibutoxymethanol. This involves exploring alternative catalysts, reaction media, and energy sources to improve efficiency, reduce waste, and minimize environmental impact. ymerdigital.comsolubilityofthings.com

Key research areas include:

Heterogeneous Catalysis: Investigating solid acid catalysts such as zeolites, clays, and supported heteropoly acids. psu.eduscirp.orgscientific.netscientific.net These catalysts offer advantages like reusability, reduced corrosion, and simplified product purification. scirp.orgscientific.net Research should focus on designing catalysts with optimal pore size and acidity for the reaction between butanol and formaldehyde (B43269) sources.

Biocatalysis: Exploring the use of enzymes (e.g., lipases) for acetal (B89532) synthesis under mild conditions. While less common for simple acetals, enzymatic routes could offer unparalleled selectivity and environmental compatibility.

Innovative Reaction Conditions: Developing solvent-free reaction protocols or employing green solvents like cyclopentyl methyl ether (CPME) or water to replace hazardous volatile organic compounds. ijsdr.orgymerdigital.com Furthermore, the application of microwave irradiation or photochemical methods could significantly accelerate the reaction, leading to higher yields in shorter times with reduced energy consumption. ijsdr.orgrsc.org

A comparative table of potential green synthesis methodologies is presented below.

| Methodology | Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Solid Acids (e.g., STA-Ben, H4SiW12O40/SiO2) | Reusable, non-corrosive, easy separation. scirp.orgscientific.net | Catalyst design for selectivity, optimization of reaction conditions (temperature, molar ratio). scirp.orgscientific.net |

| Homogeneous Green Catalysis | Bismuth(III) Salts | Low toxicity, inexpensive, effective under mild/solvent-free conditions. iwu.edu | Screening various bismuth salts and optimizing catalyst loading. iwu.edu |

| Photocatalysis | Organic Dyes (e.g., Thioxanthenone) | Uses visible light, mild conditions, high efficiency. rsc.org | Elucidation of the photochemical reaction mechanism for acetal formation. rsc.org |

| Alternative Energy Sources | Microwave Irradiation | Rapid heating, shorter reaction times, potentially higher yields. ijsdr.org | Comparison with conventional heating, solvent-free applications. ijsdr.org |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the formation kinetics, reaction intermediates, and structural dynamics of this compound requires the application of advanced spectroscopic techniques. numberanalytics.com Future research should move beyond standard characterization to employ methods that provide real-time and multi-dimensional data. cmdclabs.comnumberanalytics.com

Promising spectroscopic avenues include:

In Situ Spectroscopy: Utilizing techniques like in situ Fourier Transform Infrared (FTIR) or UV-Vis spectroscopy to monitor the concentration of reactants, intermediates (e.g., hemiacetal), and products in real-time. numberanalytics.comperkinelmer.com This data is crucial for accurately determining reaction kinetics and optimizing process conditions. perkinelmer.com

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Employing 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous structural confirmation of this compound and any side products. numberanalytics.com These methods are invaluable for resolving complex spectra and confirming connectivity, especially in reaction mixtures. numberanalytics.com

Advanced Mass Spectrometry (MS): Using techniques like Electrospray Ionization (ESI-MS) or Chemical Ionization (CI-MS) coupled with Gas Chromatography (GC) to identify transient intermediates and characterize complex reaction mixtures. numberanalytics.com This can provide detailed insights into reaction mechanisms and potential side reactions. numberanalytics.com

The application of these techniques can provide a more complete picture of the chemical system, as detailed in the following table.

| Technique | Type of Information | Application to this compound |

| In Situ FTIR/UV-Vis | Real-time reaction progress, kinetic data. perkinelmer.com | Monitoring the disappearance of C=O (formaldehyde) and O-H (butanol) bands and the appearance of C-O-C (acetal) bands. numberanalytics.com |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous molecular structure, stereochemistry, and connectivity. numberanalytics.com | Confirming the structure of this compound and identifying byproducts from potential side reactions like ether formation. |

| GC-MS | Molecular weight determination, structural elucidation of volatile components, and identification of intermediates. numberanalytics.com | Analyzing reaction pathways and detecting trace impurities in the final product. nih.gov |

In-depth Computational Insights into Complex Reactivity

Computational chemistry offers a powerful lens for understanding the reaction mechanisms, transition states, and thermodynamics of this compound synthesis and reactivity at the molecular level. acs.orgnumberanalytics.com Future research should leverage computational modeling to complement experimental studies, guiding the design of more efficient catalysts and reaction pathways. mdpi.com

Key areas for computational investigation are:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to map the potential energy surface for the formation of this compound. mdpi.com This includes calculating the activation energies for the formation of the hemiacetal intermediate and the final acetal, and comparing catalyzed versus uncatalyzed pathways. smu.edu

Catalyst-Substrate Interactions: Modeling the interaction of butanol and formaldehyde with the active sites of various catalysts. numberanalytics.comwikipedia.org This can elucidate how specific catalysts lower the activation energy and can guide the rational design of new, more effective catalysts. acs.org

Solvent Effects: Employing implicit or explicit solvation models to understand the role of the solvent in the reaction mechanism, helping to select the most effective and environmentally benign reaction medium. numberanalytics.com

Predicting Properties: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the physical, chemical, and potentially toxicological properties of this compound and related compounds, aiding in risk assessment. nih.gov

| Computational Method | Research Goal | Expected Insight |

| Density Functional Theory (DFT) | Elucidate reaction mechanism. mdpi.com | Energetics of transition states and intermediates, role of catalyst. smu.edu |

| Molecular Dynamics (MD) | Simulate catalyst-reactant interactions. | Understanding of binding modes and active site geometry. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Model reactions in complex environments (e.g., with explicit solvent). wikipedia.org | Insight into solvent effects on reaction kinetics and thermodynamics. numberanalytics.com |

| QSAR Modeling | Predict properties and potential toxicity. nih.gov | Early-stage hazard identification and sustainable chemical design. |

Exploration of Novel Catalytic Applications

While acetals are known as protecting groups, the specific properties of this compound may lend it to novel catalytic and industrial applications. ijsdr.orgymerdigital.com Research should be directed toward exploring its use as a chemical intermediate, a solvent, or a fuel additive.

Potential applications for investigation include:

Acetal Metathesis: Investigating the catalyst-free or catalyzed metathesis (exchange) reactions of this compound with other aldehydes or diols to synthesize more complex or functionalized acetals. acs.org This dynamic chemistry could be applied in the development of covalent adaptable networks and self-healing materials. acs.org

Fuel Additive: Evaluating the performance of this compound as a diesel or biodiesel additive. ijsdr.org Acetals can improve combustion efficiency and reduce particulate matter emissions. Research would involve engine testing and emission analysis.

Green Solvent: Assessing its properties as a biodegradable solvent for specific chemical processes, potentially replacing more hazardous and less sustainable options.

Precursor for Specialty Chemicals: Using this compound as a building block for synthesizing other valuable chemicals. Its two butoxy groups could be functionalized or exchanged to create a range of derivatives.

Sustainable Management and Environmental Research Strategies

Ensuring the sustainable lifecycle of this compound is critical, from production to disposal. cleanway.com.ausolubilityofthings.com Future research must address its environmental footprint, including its persistence, degradation pathways, and potential toxicity.

Key research strategies include:

Lifecycle Assessment (LCA): Conducting a comprehensive LCA for various synthesis routes of this compound to identify the most environmentally sustainable option from cradle to grave.

Biodegradation Studies: Investigating the aerobic and anaerobic biodegradation of this compound in soil and water. nih.gov This involves identifying microbial strains capable of metabolizing the compound and elucidating the degradation pathway to ensure that breakdown products are benign. nih.govmdpi.com

Ecotoxicity Assessment: Evaluating the potential toxicity of this compound to relevant aquatic and terrestrial organisms. This data is essential for a complete environmental risk assessment. nih.gov

Waste Stream Management: Developing strategies for the recovery and reuse of this compound from industrial waste streams or its effective treatment to prevent environmental release. wattbarind.com Its presence has been noted in emissions from engineered wood products, highlighting the need to manage its release into indoor and outdoor environments. epa.gov

| Research Area | Objective | Methodology |

| Environmental Fate | Determine persistence and degradation in the environment. wikipedia.org | Biodegradation assays (e.g., OECD guidelines), identifying metabolites via GC-MS. nih.govmdpi.com |

| Ecotoxicology | Assess impact on ecosystems. | Standard toxicity tests on representative organisms (e.g., algae, daphnia, fish). |

| Lifecycle Assessment | Evaluate overall environmental impact of production and use. | Modeling energy consumption, resource depletion, and emissions for different synthesis routes. |

| Waste Management | Minimize environmental release. oneplanetnetwork.org | Developing recycling protocols for industrial streams and effective treatment technologies. cleanway.com.auwattbarind.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Dibutoxymethanol in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Respiratory protection should include P95 (US) or P1 (EU) respirators for low exposure, upgrading to OV/AG/P99 (US) or ABEK-P2 (EU) for higher concentrations .

- Ventilation : Ensure local exhaust ventilation and work upwind to minimize inhalation risks. Restrict access to authorized personnel during experiments .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of contaminated waste in sealed containers. Avoid discharge into drainage systems .

- First Aid : Flush eyes with water for ≥15 minutes; wash skin with soap and water. Seek immediate medical attention for persistent symptoms .

Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) for purity analysis, referencing retention indices from NIST Chemistry WebBook .

- Spectroscopy : Employ mass spectrometry (electron ionization) for structural confirmation, cross-referencing fragmentation patterns with standardized databases .

- Thermal Analysis : Determine melting/boiling points via differential scanning calorimetry (DSC). For this compound derivatives, reported melting ranges are 58–64°C under controlled conditions .

Q. How can researchers design a reproducible synthesis route for this compound?

- Methodological Answer :

- Template-Based Synthesis : Leverage databases like REAXYS and Pistachio to identify feasible reaction pathways. Prioritize routes with high plausibility scores (>0.01) and validate intermediates via NMR/HPLC .

- Optimization : Test solvents (e.g., ethanol, THF) and catalysts under varying temperatures. Document yield variations to identify optimal conditions .

- Safety Integration : Incorporate inert gas purging (e.g., nitrogen) during exothermic steps to mitigate decomposition risks .

Advanced Research Questions

Q. How should researchers address contradictions in published data on this compound’s reactivity?

- Methodological Answer :

- Systematic Review : Follow the HPV Chemical Challenge Program framework to collate data from peer-reviewed risk assessments and primary studies. Prioritize studies with explicit experimental conditions (e.g., pH, temperature) .

- Comparative Analysis : Use statistical tools (e.g., ANOVA) to evaluate discrepancies in reaction kinetics or degradation products. For example, conflicting stability data may arise from differences in storage conditions (e.g., exposure to light, humidity) .

- Transparency : Report raw data without adjustments to confirm hypotheses, adhering to qualitative research standards for data integrity .

Q. What computational strategies predict this compound’s environmental fate and metabolic pathways?

- Methodological Answer :

- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) models via EPA DSSTox to estimate biodegradation half-lives and bioaccumulation potential .

- Metabolic Prediction : Use BKMS_METABOLIC databases to simulate enzymatic interactions, focusing on cytochrome P450-mediated oxidation pathways .

- Ecotoxicity Screening : Cross-reference predicted LD50 values with experimental aquatic toxicity data (e.g., Daphnia magna assays) to validate computational outputs .

Q. How to evaluate this compound’s stability under extreme experimental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to UV light (254 nm), elevated temperatures (e.g., 40–80°C), and variable humidity (30–90% RH) for 30 days. Monitor degradation via LC-MS and quantify impurities against ICH guidelines .

- Kinetic Studies : Calculate Arrhenius parameters (activation energy, pre-exponential factor) to extrapolate shelf-life under standard storage .

- Hazard Mitigation : Identify decomposition byproducts (e.g., phosphorous oxides, carbon monoxide) and implement secondary containment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.